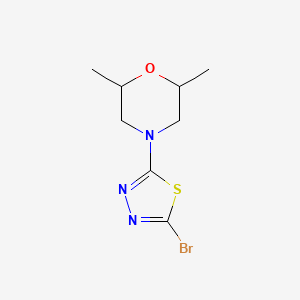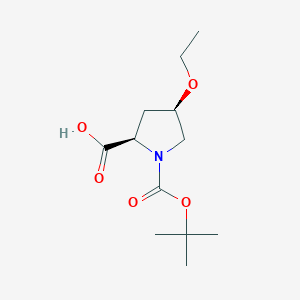
5-Chlorothiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorothiazole-4-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structureThe molecular formula of this compound is C4H2ClNO2S, and it has a molecular weight of 163.58 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorothiazole-4-carboxylic acid typically involves the chlorination of thiazole-4-carboxylic acid. One common method includes the reaction of thiazole-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the 5-position of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using thionyl chloride or other chlorinating agents. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chlorothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation and Reduction Reactions: Products depend on the specific conditions and reagents used, often leading to modified thiazole rings.
Applications De Recherche Scientifique
5-Chlorothiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mécanisme D'action
The mechanism of action of 5-Chlorothiazole-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications. The thiazole ring’s aromaticity and the presence of the chlorine atom contribute to its reactivity and ability to interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiazole-5-carboxylic acid
- 2-Chloro-1,3-thiazole-5-carboxylic acid
- 5-Chlorothiophene-2-carboxylic acid
- 4-Thiazolecarboxylic acid
Uniqueness
5-Chlorothiazole-4-carboxylic acid is unique due to the specific positioning of the chlorine atom at the 5-position of the thiazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1505987-37-0 |
|---|---|
Formule moléculaire |
C4H2ClNO2S |
Poids moléculaire |
163.58 g/mol |
Nom IUPAC |
5-chloro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H2ClNO2S/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8) |
Clé InChI |
VFCFYIDCFCQUFD-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(S1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-fluorophenyl)methylidene]-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B15156513.png)
![Acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate](/img/structure/B15156517.png)
![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B15156526.png)
![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B15156531.png)




![Benzyl 2-({[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy(phenoxy)phosphoryl}amino)propanoate](/img/structure/B15156577.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156587.png)



